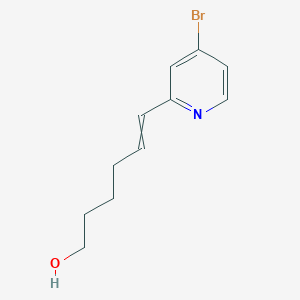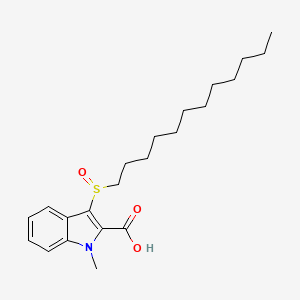![molecular formula C25H25N3O2 B14198568 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide CAS No. 919118-86-8](/img/structure/B14198568.png)
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzoylpiperidine moiety linked to a phenylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the benzoylpiperidine intermediate. One common method involves the reaction of piperidine with benzoyl chloride to form 1-benzoylpiperidine. This intermediate is then reacted with aniline derivatives under specific conditions to yield the final product.
-
Preparation of 1-Benzoylpiperidine
Reactants: Piperidine, Benzoyl chloride
Conditions: Typically carried out in the presence of a base such as triethylamine, at room temperature.
Reaction: [ \text{C}{11}\text{N} + \text{C}{15}\text{NO} + \text{HCl} ]
-
Formation of this compound
Reactants: 1-Benzoylpiperidine, Aniline derivatives
Conditions: Often carried out in a solvent such as dichloromethane, with a catalyst like palladium on carbon.
Reaction: [ \text{C}{15}\text{NO} + \text{C}_6\text{H}{20}\text{N}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzoylpiperidine oxides.
Reduction: Formation of reduced benzoylpiperidine derivatives.
Substitution: Formation of substituted benzoylpiperidine derivatives.
Scientific Research Applications
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it has been shown to act as a biased agonist of serotonin 5-HT1A receptors, influencing signal transduction pathways . This interaction can lead to various physiological effects, including modulation of mood and behavior.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-amine: Shares the piperidine core but differs in the substituents attached to the nitrogen atom.
1-Benzoylpiperidin-4-ylmethanamine: Another derivative with a similar structure but different functional groups.
Uniqueness
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a biased agonist of serotonin receptors sets it apart from other piperidine derivatives, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
919118-86-8 |
|---|---|
Molecular Formula |
C25H25N3O2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-[(1-benzoylpiperidin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C25H25N3O2/c29-24(27-21-11-5-2-6-12-21)20-10-7-13-23(18-20)26-22-14-16-28(17-15-22)25(30)19-8-3-1-4-9-19/h1-13,18,22,26H,14-17H2,(H,27,29) |
InChI Key |
WPVREEXSXOLTOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)
![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)

![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)
![N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14198534.png)


![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)
